molecular formula C9H6Br2N4O2 B6026092 2,4-dibromo-6-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,3-diol

2,4-dibromo-6-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,3-diol

Cat. No.: B6026092
M. Wt: 361.98 g/mol
InChI Key: QOUCGTARHYIVJI-JLZUIIAYSA-N
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Description

2,4-Dibromo-6-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,3-diol is a brominated phenol derivative. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. Brominated phenols are known for their diverse bioactivities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent under mild conditions . The reaction proceeds without the need for a catalyst or external oxidant, yielding the desired dibrominated product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient brominating agents and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated phenol to less brominated or debrominated products.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

2,4-Dibromo-6-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,3-diol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and glucose metabolism . The compound’s brominated phenol structure allows it to interact with and inhibit the activity of PTP1B, leading to potential therapeutic effects in conditions like diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,3-diol is unique due to the presence of the triazole moiety, which imparts additional bioactivity and potential therapeutic applications. The combination of brominated phenol and triazole functionalities makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dibromo-6-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N4O2/c10-6-1-5(8(16)7(11)9(6)17)2-14-15-3-12-13-4-15/h1-4,16-17H/b14-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUCGTARHYIVJI-JLZUIIAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C(=C1Br)O)Br)O)/C=N/N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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